molecular formula C24H22N6O4S2 B12639302 C24H22N6O4S2

C24H22N6O4S2

Cat. No.: B12639302
M. Wt: 522.6 g/mol
InChI Key: WSTOLHDOQZDBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core bicyclic structure. The key steps include:

    Formation of the bicyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the diphenylmethyl group: This step involves the use of a diphenylmethyl halide in the presence of a base.

    Addition of the methanethioyl group: This is typically done using a thiol reagent under mild conditions.

    Incorporation of the tetrazole ring: This step involves the reaction of an azide with a nitrile group under thermal conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Scientific Research Applications

The compound has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through multiple pathways:

Biological Activity

The compound with the molecular formula C24H22N6O4S2 is a thiosemicarbazide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiproliferative applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy in various biological contexts.

Overview of Biological Activity

This compound has been evaluated for various biological activities, including:

  • Antibacterial Activity : Demonstrated effectiveness against several bacterial strains.
  • Antiproliferative Activity : Potential in cancer treatment by inhibiting cell proliferation.
  • Antiviral Activity : Preliminary studies suggest possible antiviral properties.

Antibacterial Activity

Research indicates that derivatives of thiosemicarbazides, including this compound, exhibit significant antibacterial properties. A study highlighted the compound's effectiveness against pathogenic bacteria such as Salmonella and E. coli.

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effectiveness
Salmonella typhimurium32 µg/mLHigh
E. coli16 µg/mLModerate
Staphylococcus aureus64 µg/mLModerate

The compound's ability to inhibit bacterial growth was further confirmed through in vitro studies, demonstrating both bactericidal and bacteriostatic effects at varying concentrations .

Antiproliferative Activity

The antiproliferative effects of this compound have been investigated using various cancer cell lines. The compound showed promising results in inhibiting the growth of cancer cells, particularly in leukemia models.

Case Study: In Vitro Cytotoxicity Assessment

In a study involving human leukemia (U937) and normal fibroblast (Hs27) cell lines, the compound exhibited selective cytotoxicity:

  • U937 Cell Line : IC50 = 15 µM
  • Hs27 Cell Line : IC50 = 45 µM

This selective cytotoxicity suggests that this compound could be a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve:

  • DNA Interaction : The compound may form adducts with DNA, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

Additional Biological Activities

Beyond antibacterial and antiproliferative effects, preliminary studies indicate potential antiviral activity against influenza viruses. The compound's structure allows for interactions that could disrupt viral replication processes.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialEffective against multiple strains
AntiproliferativeSelective cytotoxicity in cancer cells
AntiviralPotential activity against influenza viruses

Properties

Molecular Formula

C24H22N6O4S2

Molecular Weight

522.6 g/mol

IUPAC Name

N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C24H22N6O4S2/c1-33-19-11-10-15(14-20(19)34-2)12-13-25-23-24(27-17-7-4-3-6-16(17)26-23)30-36(31,32)21-9-5-8-18-22(21)29-35-28-18/h3-11,14H,12-13H2,1-2H3,(H,25,26)(H,27,30)

InChI Key

WSTOLHDOQZDBHK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54)OC

Origin of Product

United States

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